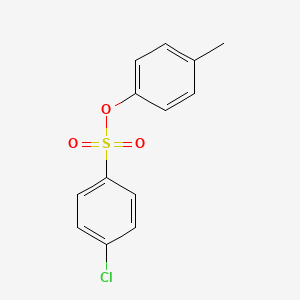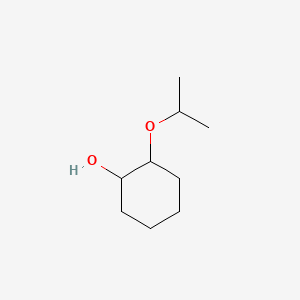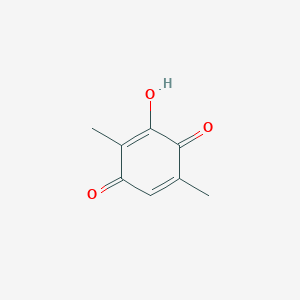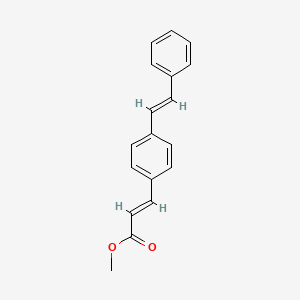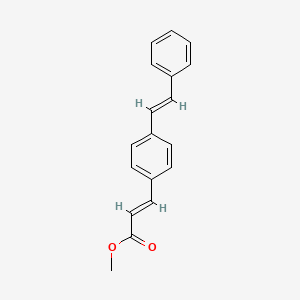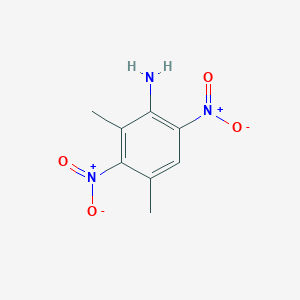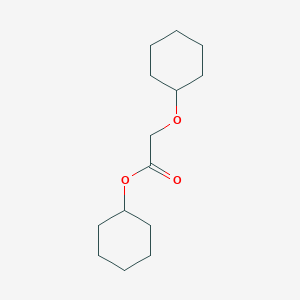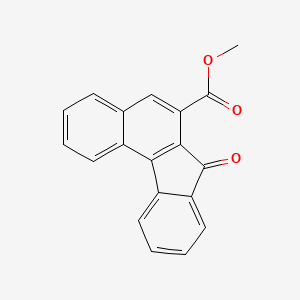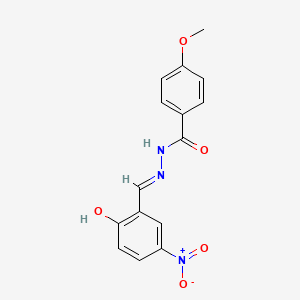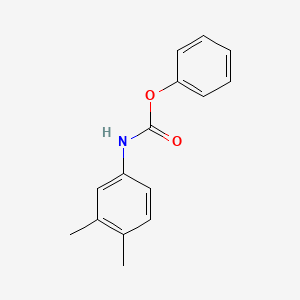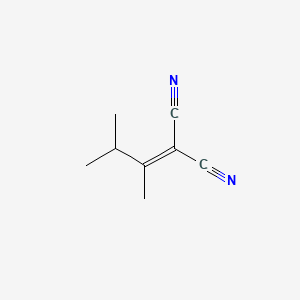
2-(1,2-Dimethylpropylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dimethylpropylidene)malononitrile: is an organic compound with the molecular formula C8H10N2 It is a derivative of malononitrile, characterized by the presence of a 1,2-dimethylpropylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dimethylpropylidene)malononitrile typically involves the condensation of malononitrile with an appropriate aldehyde or ketone under basic conditions. The reaction is often catalyzed by a base such as piperidine or sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,2-Dimethylpropylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(1,2-Dimethylpropylidene)malononitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is investigated for its potential bioactivity. It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dimethylpropylidene)malononitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds or other types of chemical interactions with target molecules. The compound may also participate in enzyme-catalyzed reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2-(1-Ethylpropylidene)malononitrile
- 2-(1-Isopropyl-2-methylpropylidene)malononitrile
- 2-(1-Methylbutylidene)malononitrile
- 2-Cyclododecylidenemalononitrile
- 2-(2,4-Dimethylbenzylidene)malononitrile
Uniqueness: 2-(1,2-Dimethylpropylidene)malononitrile is unique due to its specific structural configuration, which imparts distinct chemical properties
Propriétés
Numéro CAS |
13017-52-2 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-(3-methylbutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-6(2)7(3)8(4-9)5-10/h6H,1-3H3 |
Clé InChI |
SZQDVOLRVOUCSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


